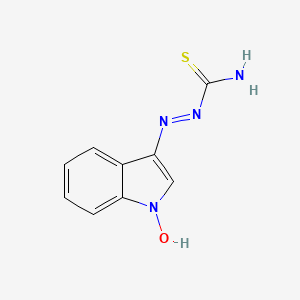
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- is a peptide compound composed of the amino acids L-proline and L-tyrosine. Peptides like this one play crucial roles in various biological processes due to their unique structural and functional properties. L-Proline is known for its rigidity and restricted conformational space, while L-tyrosine is an aromatic amino acid involved in protein synthesis and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- typically involves classical peptide synthesis methods. These methods utilize protecting groups such as tert-butoxycarbonyl (Boc) or trifluoroacetyl to protect the NH group during the reaction . The peptide bond formation is promoted by carbodiimide reagents like N,N’-dicyclohexylcarbodiimide (DCC). The condensation of N-Boc-L-proline with L-tyrosine methyl ester in the presence of DCC yields the desired peptide .
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle multiple steps of the synthesis process efficiently. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. This method allows for the rapid and efficient production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residues can lead to the formation of dityrosine cross-links, while reduction can result in the formation of reduced peptide bonds .
Scientific Research Applications
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- has various applications in scientific research:
Mechanism of Action
The mechanism of action of L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. L-Proline is known to influence protein folding and stability by disrupting α-helical and β-sheet structures . L-Tyrosine, on the other hand, is involved in signal transduction pathways through its phosphorylation by tyrosine kinases . The combined effects of these amino acids contribute to the overall biological activity of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Proline, L-prolyl-L-tyrosyl-L-valine: Another peptide with similar structural properties but different biological activities.
L-Proline, L-threonyl-L-tyrosyl-L-aspartyl-L-proline: A peptide with additional amino acids that confer different functional properties.
Uniqueness
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- is unique due to its specific combination of amino acids, which imparts distinct structural and functional characteristics. The presence of two tyrosine residues allows for potential dityrosine cross-linking, which can enhance the stability and rigidity of the peptide .
Properties
CAS No. |
821772-11-6 |
|---|---|
Molecular Formula |
C28H34N4O7 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H34N4O7/c33-19-9-5-17(6-10-19)15-22(30-25(35)21-3-1-13-29-21)26(36)31-23(16-18-7-11-20(34)12-8-18)27(37)32-14-2-4-24(32)28(38)39/h5-12,21-24,29,33-34H,1-4,13-16H2,(H,30,35)(H,31,36)(H,38,39)/t21-,22-,23-,24-/m0/s1 |
InChI Key |
NVCNSADOLZRVLG-ZJZGAYNASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


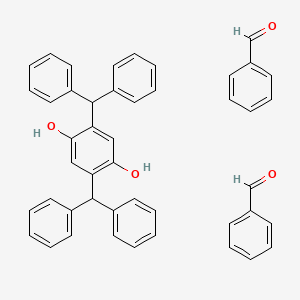

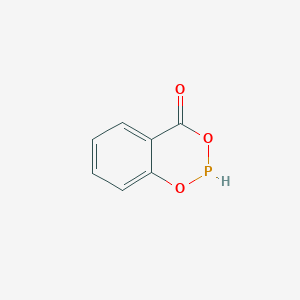
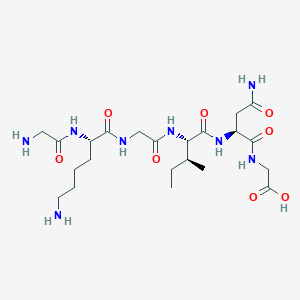

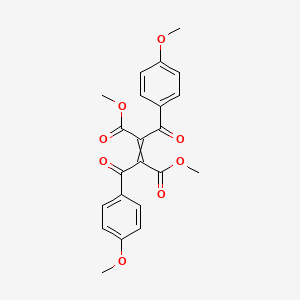
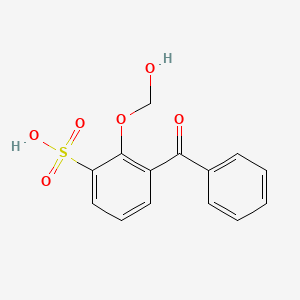
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
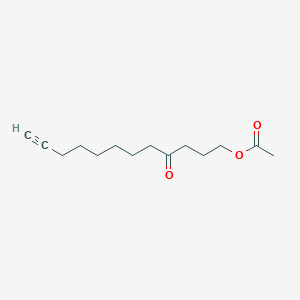
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
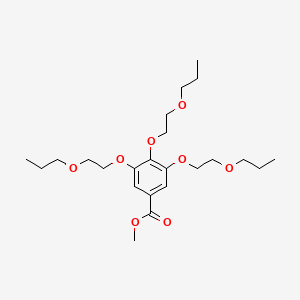

![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
